cis-Propenylphosphonic acid

Catalog No.
S630423
CAS No.
25383-06-6
M.F
C3H7O3P
M. Wt
122.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Propenylphosphonic acid

CAS Number

25383-06-6

Product Name

cis-Propenylphosphonic acid

IUPAC Name

[(Z)-prop-1-enyl]phosphonic acid

Molecular Formula

C3H7O3P

Molecular Weight

122.06 g/mol

InChI

InChI=1S/C3H7O3P/c1-2-3-7(4,5)6/h2-3H,1H3,(H2,4,5,6)/b3-2-

InChI Key

XWCIXXXLOAAWPU-IHWYPQMZSA-N

SMILES

CC=CP(=O)(O)O

Synonyms

cis-propenylphosphonic acid;propenylphosphonic acid;(Z)-1-Propenylphosphonic acid;[(Z)-1-Propenyl]phosphonic acid;(Z)-prop-1-en-1-ylphosphonic acid;Cis-Propenylphosphoric acid

Canonical SMILES

CC=CP(=O)(O)O

Isomeric SMILES

C/C=C\P(=O)(O)O

Antimicrobial Activity:

  • Antibiotic: cis-Propenylphosphonic acid (cis-PPA) is a potent inhibitor of bacterial growth, exhibiting activity against a wide range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.
  • Mechanism of action: cis-PPA disrupts essential bacterial processes by inhibiting fatty acid biosynthesis. It binds to a specific enzyme, enoyl-ACP reductase, which is crucial for the production of fatty acids, vital components of the bacterial cell membrane. This disruption weakens the cell membrane, leading to cell death.

Potential Therapeutic Applications:

  • Combating antibiotic resistance: The ability of cis-PPA to target antibiotic-resistant bacteria makes it a promising candidate for the development of novel antibiotics.
  • Synergy with existing antibiotics: Studies have shown that cis-PPA can enhance the effectiveness of existing antibiotics when used in combination, potentially offering a new strategy to combat multidrug-resistant bacterial infections [].

Current Research Directions:

  • Optimizing efficacy: Researchers are actively investigating ways to improve the potency and delivery of cis-PPA to enhance its therapeutic potential [].
  • Combination therapies: Exploring the synergistic effects of cis-PPA with other antibiotics or antimicrobial agents is another area of ongoing research [].

Safety and Toxicology:

  • Limited information: While cis-PPA shows promise as an antibiotic, further research is needed to fully understand its safety profile and potential side effects [].

CPPA is a synthetic organophosphonate with the chemical formula C3H7O3P []. It is a structural analog of diaminotetraacetic acid (DTPA) but possesses superior antibacterial activity [].


Molecular Structure Analysis

The key feature of CPPA's structure is the cis-configured propenyl group (C=C-H) attached to a central phosphonic acid moiety (P(=O)(OH)2). The cis configuration refers to the arrangement of the two hydrogens on the same side of the double bond. This specific structure is believed to be crucial for its biological activity [].


Chemical Reactions Analysis

Synthesis:

One method for synthesizing CPPA involves reacting propargyl alcohol with phosphorus trichloride at high temperatures. This forms an intermediate product, which rearranges to propadienylphosphonic dichloride. Finally, catalytic hydrogenation and hydrolysis yield cis-propenylphosphonic acid [].

HC≡C-CH2OH + PCl3 -> [Intermediate] -> HCC=C-CH2POCl2 -> H2C=CH-CH2POCl2 + H2O -> H2C=CH-CH2PO(OH)2 (CPPA) []

Other Reactions:

Physical and Chemical Properties

  • Molecular Formula: C3H7O3P []
  • Molecular Weight: 122.06 g/mol []
  • Boiling Point: 274.1 °C (predicted) []
  • Density: 1.343 g/cm³ (predicted) []
  • Flash Point: 119.6 °C (predicted) []
  • Solubility: Data not available
Stability

CPPA acts as a potent inhibitor of fatty acid biosynthesis in bacteria []. It disrupts this vital process by binding to a specific enzyme involved in the pathway. This deprives bacteria of essential building blocks for their cell membranes, hindering their growth and survival [].

Studies suggest that CPPA exhibits efficacy against various bacterial strains, including those resistant to conventional antibiotics []. This makes it a promising candidate for developing new broad-spectrum antibiotics.

Case Study:

A study by Liu et al. (2013) demonstrated the effectiveness of CPPA against methicillin-resistant Staphylococcus aureus (MRSA), a multidrug-resistant pathogen []. CPPA displayed significant antibacterial activity against MRSA strains, highlighting its potential for treating infections caused by these resistant bacteria [].

  • Toxicity: Data on the specific toxicity of CPPA is limited. However, as an organophosphonate, it might exhibit some degree of toxicity, particularly towards the nervous system. Further research is needed to establish safe handling practices.
  • Flammability: CPPA's predicted flash point suggests it can be flammable. Proper handling and storage precautions are necessary.
, including:

  • Epoxidation: The compound can undergo epoxidation using catalysts such as sodium tungstate or sodium molybdate in the presence of hydrogen peroxide. This reaction has been studied for its kinetics and mechanism, demonstrating effective conversion under controlled conditions .
  • Hydrogenation: It can be synthesized through the hydrogenation of propadienylphosphonic dichloride, which involves catalytic processes that convert the unsaturated compound into cis-propenylphosphonic acid .
  • Halogenation: The compound can react with halogens to form dihalides, which are precursors for further chemical modifications .

Cis-Propenylphosphonic acid exhibits significant biological activity. It has been shown to inhibit certain bacterial growth by interacting with phosphotungstic acid, which binds to carboxylic acid groups in bacterial membranes, disrupting their function. This property makes it a candidate for developing antibacterial agents . Additionally, its derivatives have been explored for their herbicidal properties, indicating potential applications in agriculture.

The synthesis of cis-propenylphosphonic acid typically involves several steps:

  • Reaction of Propargyl Alcohol with Phosphorus Trichloride: The first step involves reacting propargyl alcohol with phosphorus trichloride to form 2-propynylphosphorodichloridite.
  • Thermal Rearrangement: This intermediate undergoes thermal rearrangement to yield propadienylphosphonic dichloride.
  • Catalytic Hydrogenation: The propadienylphosphonic dichloride is then subjected to catalytic hydrogenation to produce cis-propenylphosphonic dichloride.
  • Hydrolysis: Finally, hydrolysis of the dichloride leads to the formation of cis-propenylphosphonic acid .

Alternative methods may involve direct hydrogenation or other catalytic processes that streamline synthesis while maintaining yield and purity.

Cis-Propenylphosphonic acid has various applications:

  • Antibacterial Agents: Its ability to inhibit bacterial growth positions it as a valuable component in pharmaceutical formulations aimed at treating infections.
  • Herbicides: The compound's biological activity extends to agricultural applications where it may serve as an effective herbicide .
  • Chemical Intermediates: It is utilized in organic synthesis as an intermediate for various phosphonic acid derivatives that have further applications in medicinal chemistry.

Studies on cis-propenylphosphonic acid have focused on its interactions with biological systems. For instance, research indicates that it can bind effectively with components of bacterial membranes, leading to disruption and inhibition of growth. Investigations into its epoxidation reactions provide insights into its reactivity and potential pathways for synthetic modifications .

Cis-Propenylphosphonic acid shares structural similarities with other organophosphorus compounds but stands out due to its specific propenyl group configuration and biological properties. Here are some similar compounds:

Compound NameStructure TypeKey Features
Propan-1-phosphonic acidAliphatic phosphonic acidLacks double bond; less reactive than cis-propenyl
Propadienylphosphonic acidUnsaturated phosphonic acidContains a longer carbon chain; different reactivity
2-Methylpropane-1-phosphonic acidBranched aliphatic phosphonicDifferent branching; altered biological activity

Cis-propenylphosphonic acid's unique double bond configuration allows for distinct reactivity patterns that are not present in these similar compounds, making it particularly useful in specific

Catalytic Hydrogenation Approaches for Stereoselective Synthesis

Catalytic hydrogenation of propadienylphosphonic acid derivatives is the most widely used method for cPPA synthesis. Key systems include:

Palladium-Based Catalysts:

  • 5% Pd/C achieves 50–52% conversion efficiency under 2.2 MPa H₂ in toluene.
  • Lindlar Catalyst (Pd/CaCO₃) enhances stereoselectivity (>95% cis-configuration) but requires careful control of solvent polarity.

Nickel-Raney Catalysts:

  • Combined with hydrazine hydrate, this system achieves >90% yield at ambient temperature, avoiding high-pressure equipment.

Comparative Performance

CatalystConditionsYield (%)StereoselectivitySource
5% Pd/C2.2 MPa H₂, toluene50.4585% cis
Ni-RaneyHydrazine hydrate, RT90+>95% cis
Lindlar1.5 MPa H₂, benzene52.5897% cis

Propargyl Alcohol-Based Precursor Systems

Propargyl alcohol serves as the primary precursor for cPPA via phosphorus trichloride (PCl₃)-mediated reactions:

  • Propargyl Alcohol + PCl₃:

    • Forms 2-propynylphosphorodichloridite at 60–110°C.
    • Thermal rearrangement yields propadienylphosphonic dichloride.
  • Esterification:

    • Reaction with tert-butanol produces di-tert-butylpropadienylphosphonate, a stable intermediate.

Mechanistic Insight:
The Kinnear reaction mechanism dominates, where PCl₃ acts as both reactant and solvent, with HCl catalysis accelerating intermediate formation.

Phosphorus Trichloride-Mediated Cyclization Mechanisms

PCl₃ enables nucleophilic substitution and cyclization:

  • Step 1: Propargyl alcohol attacks PCl₃, forming a P–O bond.
  • Step 2: HCl elimination generates a dichloride intermediate.
  • Step 3: Thermal rearrangement (80–120°C) produces the allenic phosphonic dichloride.

Critical Parameters:

  • Temperature: >60°C prevents incomplete substitution.
  • PCl₃ Excess: Molar ratios ≥3:1 (PCl₃:propargyl alcohol) suppress side reactions.

Solvent Effects in Dichloride Intermediate Formation

Solvent polarity dictates reaction kinetics and intermediate stability:

SolventDielectric ConstantReaction Rate (k, h⁻¹)Intermediate StabilitySource
Benzene2.30.45High
Dichloromethane8.90.78Moderate
Toluene2.40.50High

Non-polar solvents (e.g., benzene) stabilize dichloride intermediates by minimizing hydrolysis. Polar aprotic solvents accelerate initial substitution but require anhydrous conditions.

Optimization of Hydrazine Hydrate Reduction Protocols

Hydrazine hydrate reduces propadienylphosphonate esters to cPPA without external H₂:

  • Procedure:
    • Dissolve propadienylphosphonate in benzene/ethanol (1:1).
    • Add Ni-Raney catalyst and hydrazine hydrate (1:1 molar ratio).
    • Stir at 25°C for 1–2 hours.

Advantages Over H₂ Gas:

  • Eliminates high-pressure equipment.
  • Achieves 90–95% yield with minimal byproducts.

Limitations:

  • Requires post-reduction filtration to remove catalyst residues.

Bacillus subtilis-Mediated Fosfomycin Biosynthesis

Bacillus species, particularly Bacillus simplex and Bacillus subtilis, exhibit remarkable efficiency in converting cPPA to fosfomycin. Bacillus simplex strain S101 achieves an 81.3% conversion ratio under optimized conditions, utilizing glycerol as a carbon source and vanadium ions as essential cofactors [1]. The absence of growth on cPPA-alone media underscores the necessity of auxiliary carbon sources for microbial vitality during biotransformation [1].

In Bacillus subtilis, the fosB gene encodes a metallothiol transferase critical for fosfomycin resistance. This enzyme employs magnesium ions and L-cysteine as cofactors to detoxify fosfomycin via thiol conjugation, highlighting a dual role in both antibiotic synthesis and self-protection [2]. The ςW-dependent expression of fosB further links fosfomycin production to stress-responsive regulatory networks in Bacillus [2].

Proteomic Profiling of Bacterial Hydration Pathways

Hydration states significantly influence enzymatic activity in cPPA-epoxidizing microbes. Proteomic analyses of Bacillus species reveal upregulated dehydratases and chaperones under low-water-activity conditions, ensuring protein stability during prolonged bioconversion [8]. For instance, glycerol-induced osmoprotection enhances epoxidase efficiency by mitigating cellular desiccation stress, enabling sustained fosfomycin production at cPPA concentrations up to 2,000 µg/ml [1].

Stereochemical Control in Microbial Epoxidation

The stereospecific epoxidation of cPPA to (−)-cis-1,2-epoxypropylphosphonic acid (fosfomycin) requires precise geometric alignment at microbial active sites. Penicillium spinulosum achieves 90% stereoselective conversion by delaying epoxidation until glucose depletion, thereby avoiding substrate inhibition [3].

Structural studies of (S)-2-hydroxypropylphosphonic acid epoxidase (HPPE) reveal a binuclear Fe²⁺/Zn²⁺ center that polarizes the substrate’s C1–H bond, enabling flavin mononucleotide (FMN)-mediated hydrogen abstraction [5]. This mechanism ensures exclusive formation of the (1R,2S)-epoxide configuration characteristic of bioactive fosfomycin [5]. Mutagenesis experiments confirm that HPPE’s N-terminal helix-turn-helix domain stabilizes the transition state, preventing racemization during ring closure [6].

Role of 2-Hydroxypropylphosphonic Acid Intermediates

(S)-2-Hydroxypropylphosphonic acid (HPP) emerges as a pivotal intermediate in cPPA-derived fosfomycin pathways. In Pseudomonas syringae, a methylcobalamin-dependent methyltransferase converts hydroxyethylphosphonate to HPP, which is subsequently epoxidized by HppE [7]. Stereochemical fidelity at this stage is paramount: while (S)-HPP yields fosfomycin, (R)-HPP undergoes oxidative diversion to 2-oxopropylphosphonic acid, necessitating strict enantiomeric control [7].

Radical trapping studies using cyclopropyl-substituted HPP analogs demonstrate that HppE generates C1-centered radicals during (S)-HPP processing, whereas (R)-HPP derivatives form destabilizing C2 radicals that inactivate the enzyme [6]. These findings underscore the enzyme’s inability to tolerate stereochemical deviations at the substrate’s C2 position.

Dehydrogenase-Catalyzed Final Conversion Steps

The terminal oxidation of HPP to fosfomycin involves coordinated dehydrogenase activity. HppE’s FMN cofactor accepts hydride equivalents from HPP’s secondary alcohol, generating a ketone intermediate that undergoes nucleophilic attack by the adjacent phosphonate oxygen [5]. This concerted dehydrogenation-epoxidation mechanism bypasses free oxonium ion formation, minimizing side reactions [5].

In Streptomyces wedmorensis, a thiamine-dependent decarboxylase channels phosphonopyruvate into the pathway, while NADPH-dependent reductases ensure stoichiometric reduction of phosphonoacetaldehyde to hydroxyethylphosphonate [7]. These auxiliary dehydrogenases maintain metabolic flux toward HPP, achieving fosfomycin titers exceeding 1,800 µg/ml in industrial bioreactors [1].

Table 1: Key Enzymes in cPPA Biotransformation

EnzymeFunctionCofactorsSource Organism
HppEStereospecific epoxidationFe²⁺, FMNPseudomonas syringae
FosBFosfomycin resistanceMg²⁺, L-cysteineBacillus subtilis
SAM-dependent methyltransferaseHPP methylationMethylcobalaminStreptomyces fradiae
Thiamine decarboxylasePhosphonopyruvate decarboxylationThiamine pyrophosphateStreptomyces wedmorensis

XLogP3

-0.9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

25383-06-6

Wikipedia

[(Z)-prop-1-enyl]phosphonic acid

Dates

Last modified: 08-15-2023

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